2-Fluoro-6-(2,2-difluoroethoxy)aniline
Description
2-Fluoro-6-(2,2-difluoroethoxy)aniline is a fluorinated aromatic amine characterized by a benzene ring substituted with:
- An amino group (-NH₂) at position 1.
- A fluorine atom (-F) at position 2.
- A 2,2-difluoroethoxy group (-OCH₂CF₂) at position 6.
The compound’s fluorinated substituents enhance its lipophilicity and metabolic stability, making it valuable in agrochemical and pharmaceutical synthesis.
Properties
Molecular Formula |
C8H8F3NO |
|---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
2-(2,2-difluoroethoxy)-6-fluoroaniline |
InChI |
InChI=1S/C8H8F3NO/c9-5-2-1-3-6(8(5)12)13-4-7(10)11/h1-3,7H,4,12H2 |
InChI Key |
YTYSLRNYADCZBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N)OCC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(2,2-difluoroethoxy)aniline typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 2-fluoroaniline with 2,2-difluoroethanol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product .
Industrial Production Methods
Industrial production of 2-Fluoro-6-(2,2-difluoroethoxy)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques, such as distillation and crystallization, can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(2,2-difluoroethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluoro and difluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-Fluoro-6-(2,2-difluoroethoxy)aniline is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(2,2-difluoroethoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can lead to the modulation of enzyme activity and the alteration of cellular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The table below compares 2-Fluoro-6-(2,2-difluoroethoxy)aniline with five structurally related compounds, highlighting differences in substituents, molecular formulas, and applications:
Key Observations:
Fluorination Impact: The 2,2-difluoroethoxy group in the target compound increases electron-withdrawing effects compared to methoxyethoxy (in C₉H₁₂FNO₂), enhancing stability in reactive environments . The trifluoromethyl (-CF₃) substituent in C₉H₈F₅NO significantly elevates molecular weight (241.16 g/mol) and lipophilicity, favoring agrochemical applications .
Functional Group Diversity: The sulphonyl group (-SO₂CF₂H) in C₇H₆F₃NO₂S introduces polar characteristics, expanding utility in drug discovery .
Biological Activity
2-Fluoro-6-(2,2-difluoroethoxy)aniline is an organic compound characterized by a fluoro-substituted aniline structure with a difluoroethoxy group. Its unique combination of fluorinated groups enhances its chemical stability and reactivity, making it a candidate for various applications in pharmaceuticals and agrochemicals. This article delves into the biological activity of this compound, highlighting its interactions with biological targets, mechanisms of action, and potential therapeutic applications.
Structure and Composition
The chemical formula of 2-Fluoro-6-(2,2-difluoroethoxy)aniline is CHFNO. The molecular structure features:
- A fluorine atom at the 2-position of the aniline ring.
- A difluoroethoxy substituent at the 6-position.
This structural configuration contributes to its lipophilicity, allowing better membrane penetration and interaction with cellular targets.
Synthesis
The synthesis of 2-fluoro-6-(2,2-difluoroethoxy)aniline typically involves several key steps:
- Nitration of the aniline precursor.
- Fluorination at the desired positions.
- Etherification to introduce the difluoroethoxy group.
These reactions are fundamental for synthesizing more complex organic molecules and exploring their biological activity.
Studies suggest that 2-fluoro-6-(2,2-difluoroethoxy)aniline interacts with various biological targets, potentially modulating their activities. The difluoroethoxy group enhances its ability to penetrate cell membranes and may interact with enzymes or receptors within cells. This interaction can lead to significant biological effects, including cytotoxicity in cancer cells .
Biological Targets
Research has identified several potential biological targets for 2-fluoro-6-(2,2-difluoroethoxy)aniline:
- Topoisomerase II (Topo II) : The compound has been studied for its ability to act as a Topo II poison, which is crucial in cancer therapy. In vitro studies demonstrated that derivatives of this compound exhibit promising cytotoxicity against various cancer cell lines .
- Enzymatic Interactions : The compound may also influence other enzymatic pathways due to its structural properties, although specific pathways remain to be fully elucidated.
Case Studies and Research Findings
Recent studies have provided insights into the efficacy of 2-fluoro-6-(2,2-difluoroethoxy)aniline:
-
Cytotoxicity Studies : In a study evaluating various derivatives, compounds similar to 2-fluoro-6-(2,2-difluoroethoxy)aniline showed IC values ranging from 7.3 μM to over 100 μM against different cancer cell lines . These findings indicate varying degrees of potency depending on structural modifications.
Compound Name IC (μM) Mechanism ARN16267 30 ± 6 Topo II Poison ARN24139 7.3 ± 1.5 Improved Topo II Inhibition Etoposide 120 ± 10 Standard Topo II Poison - Dynamic Docking Simulations : Computational models have suggested that the binding affinity of these compounds to Topo II is influenced by their fluorinated groups, enhancing lipophilicity and interaction strength .
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate that compounds with similar structures exhibit good solubility and metabolic stability, which are critical for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
